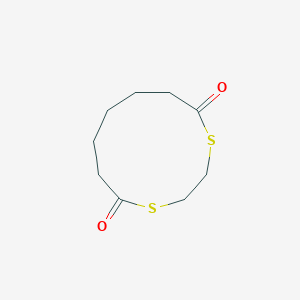

1,4-Dithiacycloundecane-5,11-dione

Description

1,4-Dithiacycloundecane-5,11-dione is a macrocyclic compound featuring an 11-membered ring containing two sulfur atoms (at positions 1 and 4) and two ketone groups (at positions 5 and 11). Its structural analogs, such as oxygen-containing macrocycles or fused heterocycles, suggest possible research directions for this compound .

Properties

CAS No. |

89863-24-1 |

|---|---|

Molecular Formula |

C9H14O2S2 |

Molecular Weight |

218.3 g/mol |

IUPAC Name |

1,4-dithiacycloundecane-5,11-dione |

InChI |

InChI=1S/C9H14O2S2/c10-8-4-2-1-3-5-9(11)13-7-6-12-8/h1-7H2 |

InChI Key |

IGNOFGPZTCETQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)SCCSC(=O)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dithiacycloundecane-5,11-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate dithiol precursors under controlled conditions. For instance, the reaction of 1,4-dithiane-2,5-diol with suitable reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of 1,4-Dithiacycloundecane-5,11-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiacycloundecane-5,11-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dithiacycloundecane-5,11-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.

Industry: Used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,4-Dithiacycloundecane-5,11-dione involves its interaction with molecular targets through its sulfur and ketone groups. These functional groups can form bonds with various substrates, facilitating reactions such as oxidation and reduction. The compound’s ability to undergo nucleophilic substitution also allows it to modify other molecules, making it useful in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,4-Dithiacycloundecane-5,11-dione with structurally or functionally related compounds, focusing on heteroatom composition, ring size, substituents, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons:

Heteroatom Composition and Reactivity 1,4-Dithiacycloundecane-5,11-dione vs. 1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione: The tin-containing analog () shares the 11-membered ring and ketone groups but incorporates a central tin atom and additional sulfur/oxygen atoms. This stannacycle is regulated by the EPA for industrial uses, likely due to its organometallic reactivity, whereas the sulfur-only variant may exhibit distinct coordination properties with transition metals . 1,4-Benzodioxin-based thiadiazoles (): These fused heterocycles combine benzodioxin (oxygen) with thiadiazole (sulfur/nitrogen) moieties.

In contrast, benzodioxin-thiadiazole hybrids () demonstrated enzyme inhibition, implying that sulfur’s electronic effects may enhance bioactivity .

Steroidal Diones ():

Androst-4-en-17ß-ol-3,11-dione, a steroidal dione, exhibits hormonal regulation and diurnal variation. Unlike this steroid, 1,4-Dithiacycloundecane-5,11-dione lacks a fused aromatic system, which may limit its interaction with biological receptors but broaden its utility in materials science .

Sulfur’s lower electronegativity and larger atomic size could stabilize the ring, minimizing reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.